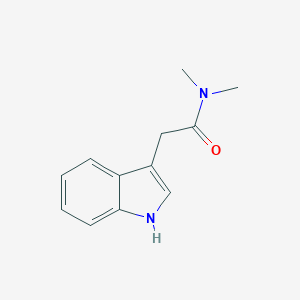
1,2,4-Butanetriol-1,4-dinitrate
Descripción general
Descripción
1,2,4-Butanetriol-1,4-dinitrate: is a chemical compound with the molecular formula C4H8N2O7. It is a colorless to brown explosive liquid used primarily as a propellant in various missile systems. This compound is also known for its application in the synthesis of energetic plasticizers, which are crucial in the production of propellants and explosives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4-Butanetriol-1,4-dinitrate can be synthesized through several methods. One common method involves the hydroformylation of glycidol followed by the reduction of the product. Another method includes the sodium borohydride reduction of esterified malic acid or the catalytic hydrogenation of malic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of engineered strains of Escherichia coli. These strains are designed to optimize the biosynthetic pathway for the production of 1,2,4-butanetriol, which is then nitrated to form this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Butanetriol-1,4-dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 1,2,4-Butanetriol-1,4-dinitrate is used in the synthesis of energetic plasticizers, which are essential in the production of propellants and explosives. It is also used as a starting reagent in the synthesis of various quaternary ammonium lipids .
Biology and Medicine: In the field of biology, this compound is used in the study of enzymatic reactions and metabolic pathways. In medicine, it serves as a precursor for the synthesis of certain pharmaceutical compounds.
Industry: Industrially, this compound is used in the production of high-energy materials, including propellants for missiles and rockets. Its unique properties make it a valuable component in the formulation of advanced energetic materials .
Mecanismo De Acción
The mechanism of action of 1,2,4-butanetriol-1,4-dinitrate involves the decomposition of the nitrate ester bonds. This decomposition can be initiated by the abstraction of a hydrogen atom, leading to the formation of reactive intermediates. The process can be divided into two stages: the initial stage involves the elimination of HONO, while the second stage is characterized by autocatalytic decomposition driven by the accumulation of NO2 .
Comparación Con Compuestos Similares
Nitroglycerin: Similar to 1,2,4-butanetriol-1,4-dinitrate, nitroglycerin is a nitrate ester used as an explosive and in medical applications.
Pentaerythritol tetranitrate: Another nitrate ester with applications in explosives and propellants.
Nitroisobutylglycerol trinitrate: This compound is also used as an energetic plasticizer and shares similar explosive properties.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for a controlled decomposition process. This property makes it particularly valuable in applications requiring precise energy release, such as in missile propellants .
Propiedades
IUPAC Name |
(2-hydroxy-4-nitrooxybutyl) nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O7/c7-4(3-13-6(10)11)1-2-12-5(8)9/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVLJENCCRCOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[N+](=O)[O-])C(CO[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone](/img/structure/B137290.png)

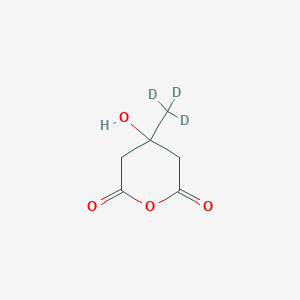

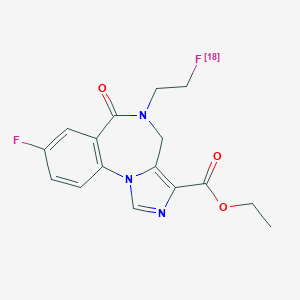
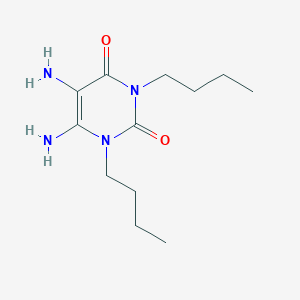
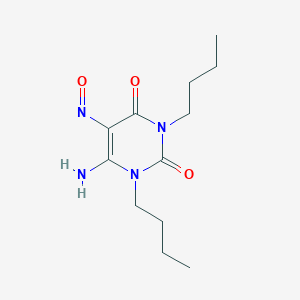

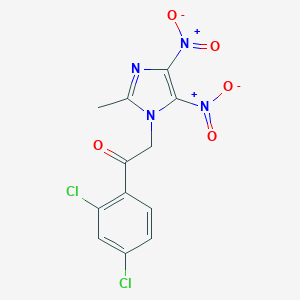

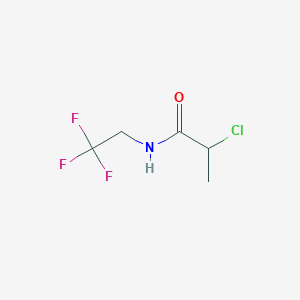
![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide](/img/structure/B137320.png)

